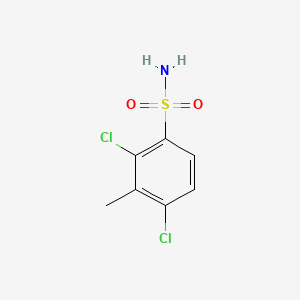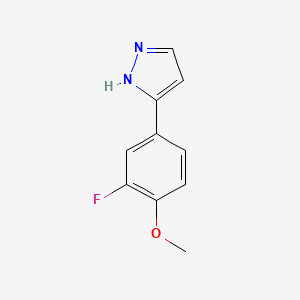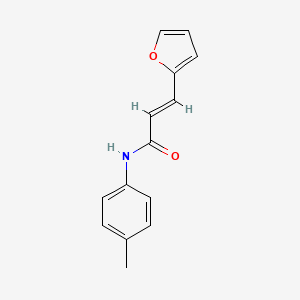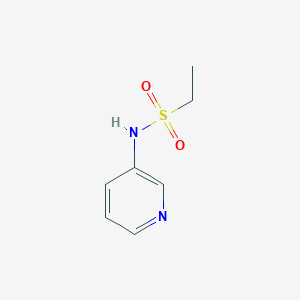![molecular formula C14H14N2O4S B2359537 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide CAS No. 2097940-52-6](/img/structure/B2359537.png)
2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” is a quinoline-4-carboxamide derivative . It has a molecular formula of C14H14N2O4S and a molecular weight of 306.34.
Synthesis Analysis
The synthesis of this compound involves a series of reactions. An efficient synthetic route was designed for rapid access to a variety of analogues. This involved the reaction of 5-fluoroisatin or 5-chloroisatin with malonic acid in refluxing acetic acid to provide an intermediate. A one-pot chlorination and amide formation was achieved by treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride in the presence of DMF followed by reaction of the intermediate acid chloride with 2-pyrrolidin-1-ylethanamine in THF at room temperature .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” contributes to its unique properties and potential applications.Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized through various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
The compound 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide, as a quinoline derivative, is involved in various chemical synthesis processes. One study details the reaction of triethyl methanetricarboxylate with indoline, forming derivatives like the ethyl ester of 2-(indoline-1-carbonyl)malonic acid, which could potentially share structural similarities with the compound (Ukrainets et al., 2006).
Potential Anticancer Applications
Research has shown that similar quinoline derivatives have potential applications in cancer treatment. For instance, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to the compound, have demonstrated significant anticancer activity, particularly in inhibiting histone deacetylase, a target in cancer therapy (Lee et al., 2016).
Enzyme Inhibition
The compound's framework is useful in synthesizing inhibitors for specific enzymes. For example, similar 8-substituted quinoline-2-carboxamides show inhibitory activity against carbonic anhydrase isoforms, suggesting a potential avenue for the development of novel enzyme inhibitors (Thacker et al., 2019).
Material Science and Catalysis
In the field of material science, quinoline-imidazole-monoamide ligands, which could be structurally similar, have been used to construct complexes with interesting electrochemical, photocatalytic, and magnetic properties. These properties make them potential candidates for various applications in material science and catalysis (Li et al., 2020).
Pharmacological Metabolism Studies
The compound also finds relevance in pharmacological studies, particularly in understanding drug metabolism. Similar compounds have been synthesized to study the metabolites of various pharmacologically active compounds, providing insights into drug metabolism and pharmacokinetics (Mizuno et al., 2006).
Pharmaceutical and Biomedical Imaging
Quinoline derivatives play a role in pharmaceutical research, particularly in the development of imaging agents. For example, quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors in biomedical imaging (Matarrese et al., 2001).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” are yet to be identified. It is known that quinoline derivatives have been used in drug discovery and play a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinoline derivatives have been reported to exhibit a variety of biological activities .
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide” could involve further exploration of its potential applications in medicinal chemistry and drug discovery.
Propiedades
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-21(19,20)8-4-7-15-14(18)11-9-13(17)16-12-6-3-2-5-10(11)12/h2-6,8-9H,7H2,1H3,(H,15,18)(H,16,17)/b8-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSCILXMFNNERQ-XBXARRHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)


![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)

